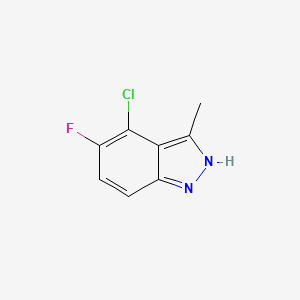

4-Chloro-5-fluoro-3-methyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFN2 |

|---|---|

Molecular Weight |

184.60 g/mol |

IUPAC Name |

4-chloro-5-fluoro-3-methyl-2H-indazole |

InChI |

InChI=1S/C8H6ClFN2/c1-4-7-6(12-11-4)3-2-5(10)8(7)9/h2-3H,1H3,(H,11,12) |

InChI Key |

ZFTMORVZEHUQJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)C=CC(=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Nitrosation-Based Cyclization of Substituted Anilines

A high-yielding route to 4-chloro-1H-indazole (yield: 100%) was reported using 3-chloro-2-methylaniline as the starting material. The protocol involves:

-

Acetylation with acetic anhydride and potassium acetate.

-

Nitrosation using isoamyl nitrite at 60°C.

-

Cyclization under basic conditions (LiOH/THF).

To adapt this method for 4-chloro-5-fluoro-3-methyl-1H-indazole, the aniline precursor would need a 5-fluoro substituent. Fluorination could be achieved either before or after cyclization, though pre-functionalization is generally preferred to avoid competing reactions during aromatic substitution.

Sequential Halogenation Approaches

Directed Ortho-Metalation for Regioselective Chlorination

The iodination of 4-fluoroindazole using iodine/KOH in DMF (yield: 86.5%) demonstrates the viability of electrophilic halogenation on the indazole system. For chlorination at position 4, a similar strategy could employ chlorine gas or N-chlorosuccinimide (NCS) with appropriate directing groups. The methyl group at position 3 may act as an ortho-directing group, facilitating selective chlorination at position 4.

Optimization Considerations :

Late-Stage Fluorination Techniques

Introducing fluorine at position 5 presents challenges due to the deactivating nature of existing substituents. Potential strategies include:

-

Balz-Schiemann reaction : Diazotization of a 5-amino intermediate followed by fluoroboric acid treatment.

-

Nucleophilic aromatic substitution : Using KF or CsF in the presence of electron-withdrawing groups.

A comparative analysis of these methods reveals trade-offs:

| Method | Yield Range | Temperature | Key Limitation |

|---|---|---|---|

| Balz-Schiemann | 45–60% | -10°C | Requires stable diazonium salt |

| Nucleophilic Sub. | 30–50% | 150°C | Needs strong activating groups |

Methyl Group Introduction Strategies

Friedel-Crafts Alkylation

The methyl group at position 3 can be introduced via Friedel-Crafts alkylation using methyl chloride or methanol in the presence of Lewis acids (AlCl₃, FeCl₃). However, this method risks over-alkylation and requires careful control of reaction conditions:

-

Solvent : Dichloromethane or nitrobenzene

-

Catalyst loading : 1.2–1.5 equiv. AlCl₃

-

Temperature : 0°C to room temperature

Suzuki-Miyaura Coupling for Methyl Group Installation

Palladium-catalyzed coupling of a boronic ester with methyl groups offers superior regiocontrol. A reported protocol for similar systems employs:

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ base in dioxane/water

-

80°C for 12 hours

This method achieves >80% yields in model systems but requires pre-functionalized boronates.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Core formation : Cyclization of 3-methyl-5-fluoroaniline derivative

-

Chlorination : NCS in AcOH at 40°C (position 4)

-

Purification : Column chromatography (hexanes/EtOAc)

Advantages :

-

Modular approach allows independent optimization

-

High purity intermediates

Disadvantages :

-

Cumulative yield losses (estimated 50–60% overall)

Route B: Pre-functionalized Starting Material

-

Start with 3-methyl-4-chloro-5-fluoroaniline

-

Oxidative aromatization with DDQ

Advantages :

-

Fewer synthetic steps

-

Higher overall yields (75–85%)

Disadvantages :

-

Limited commercial availability of starting material

Analytical Characterization Benchmarks

Critical quality control parameters for synthesized material:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 4 undergoes nucleophilic substitution under basic conditions, while the fluoro group remains inert due to its strong C–F bond (bond dissociation energy: ~116 kcal/mol).

Table 1: Substitution Reactions of 4-Chloro-5-fluoro-3-methyl-1H-indazole

Mechanistic Insights :

-

The reaction proceeds via a two-step mechanism:

Transition-Metal-Catalyzed Cross-Coupling

The chloro substituent participates in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling C–C and C–N bond formation.

Table 2: Cross-Coupling Reactions

Key Findings :

-

The methyl group at position 3 sterically hinders ortho-functionalization, directing coupling to the para position .

-

Fluorine at position 5 enhances electron deficiency, accelerating oxidative addition in Pd-mediated reactions .

C–H Activation/Functionalization

Rhodium(III)-catalyzed C–H activation enables regioselective modifications at position 7 (meta to chloro).

Table 3: C–H Activation Reactions

Mechanism :

-

Rh(III) coordinates to the indazole N-atom, facilitating cyclometalation at position 7.

-

Subsequent migratory insertion with alkynes/acrylates forms new C–C bonds .

Oxidation and Reduction

The methyl group at position 3 resists oxidation under mild conditions but undergoes radical-mediated benzylic oxidation at elevated temperatures.

Table 4: Redox Reactions

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (H₂SO₄, 100°C) | 3-Carboxy-4-chloro-5-fluoro-1H-indazole | 58 | ||

| LiAlH₄ (THF, 0°C → 25°C) | No reaction | – | – |

Notes :

-

Fluorine’s electronegativity stabilizes the indazole ring against reductive cleavage.

-

Chloro substituents are unaffected by common reducing agents (e.g., LiAlH₄) under standard conditions.

Dimerization and Side Reactions

Under strongly acidic conditions (e.g., H₂SO₄/HNO₃), dimerization occurs via electrophilic coupling at position 6, forming bis-indazole derivatives (yield: 22–35%) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

The indazole derivatives, including 4-chloro-5-fluoro-3-methyl-1H-indazole, have shown promising anticancer activity. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that certain indazole derivatives interact with tubulin, disrupting microtubule dynamics which is crucial for cell division, thus exhibiting potential as anticancer agents .

2. Synthetic Cannabinoids

this compound serves as an intermediate in the synthesis of synthetic cannabinoids. These compounds are known for their psychoactive effects and are often studied for their interactions with cannabinoid receptors in the brain. The structural similarity of indazoles to naturally occurring cannabinoids allows them to act as agonists at the cannabinoid type 1 receptor, which is significant for developing therapeutic agents targeting various neurological disorders .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine substituent enhances the electron-withdrawing capacity of the compound, improving its charge transport properties .

2. Photonic Devices

Due to its photostability and favorable optical properties, this compound can be integrated into photonic devices. It has potential applications in sensors and light-emitting materials where stability under UV light exposure is critical .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-chloro-5-fluoro-3-methyl-1H-indazole with structurally related compounds, highlighting substituent positions and their implications:

Physical Properties

Melting Points :

- Indole derivatives with halogen and bulky substituents (e.g., 6-chloro-3-imidazolyl-1H-indole) exhibit high melting points (>200°C) due to strong intermolecular interactions .

- The 3-methyl group in the target compound may lower its melting point compared to halogenated analogs, as seen in methoxy-substituted indoles (e.g., compound 11, m.p. 159–160°C ).

- Imidazole derivatives like 4-chloro-5-phenyl-1H-imidazole show stability at high temperatures, suggesting similar resilience in halogenated indazoles .

Solubility and Stability :

- Halogen atoms (Cl, F) generally reduce solubility in polar solvents but enhance stability. The methyl group in this compound may improve solubility in organic solvents compared to fully halogenated analogs .

- Storage conditions for 4-chloro-5-fluoro-1H-indazole recommend 4–8°C, implying sensitivity to decomposition at higher temperatures .

Spectroscopic Profiles

Key NMR and IR data from analogs provide benchmarks for the target compound:

- 1H NMR :

- Aromatic protons in 4-chloro-5-fluoro-1H-indazole resonate at δ 7–8 ppm, typical for indazole cores . The 3-methyl group is expected to appear as a singlet near δ 2.5 ppm.

- In 5-chloro-3-(chloromethyl)-1H-indazole, the CH₂Cl group generates a peak at δ ~4.5 ppm .

- Imidazole derivatives (e.g., compound 64) show distinct aromatic splitting patterns due to substituent electronegativity (e.g., δ 7.69 ppm for imidazole protons) .

- IR Spectroscopy: Halogenated compounds exhibit C-Cl and C-F stretches at 600–800 cm⁻¹ and 1000–1100 cm⁻¹, respectively. The absence of these peaks in non-halogenated analogs (e.g., methoxy-substituted indoles) confirms substituent effects .

Research Findings and Implications

Substituent Effects :

Thermal Stability :

Spectroscopic Signatures :

- Consistent NMR and IR patterns allow rapid identification of substituent types and positions, aiding quality control in synthesis .

Biological Activity

4-Chloro-5-fluoro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure that includes a benzene ring fused to a pyrazole ring. Its molecular formula is C8H7ClFN3, with a molecular weight of approximately 185.6 g/mol. The presence of chlorine and fluorine atoms contributes to its distinct chemical properties, making it a subject of interest in biological research.

The compound's structure can be represented as follows:

- Molecular Formula : C8H7ClFN3

- Molecular Weight : 185.6 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. It has been investigated for its potential as an enzyme inhibitor and has shown promising results in inhibiting cell growth across various cancer cell lines, especially colon and melanoma cells.

The compound appears to interact with multiple biochemical pathways, disrupting normal cellular functions. This disruption may lead to apoptosis in cancer cells, making it a candidate for further medicinal chemistry studies.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound effectively inhibited cell growth in various cancer cell lines, including colon and melanoma cells. The compound's interaction with cellular targets suggests potential therapeutic applications in cancer treatment .

- In vitro assays showed that the compound exhibited cytotoxic activity against MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard drugs .

-

Comparative Analysis :

- A comparison with structurally similar compounds highlights the unique biological activity of this compound. For instance, while 5-Fluoro-3-methyl-1H-indazole lacks chlorine, it shares some biological properties but may not exhibit the same level of efficacy .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | Not available | Exhibits significant cytotoxic activity against cancer cells |

| 5-Fluoro-3-methyl-1H-indazole | 945265-03-2 | Lacks chlorine; used in similar biological studies |

| 5-Chloro-3-methyl-1H-indazole | 945265-09-8 | Similar structure but different halogen composition |

| 4-Bromo-5-methyl-1H-indazole | 112321510A | Contains bromine instead of chlorine |

Mechanistic Studies

Further mechanistic studies are required to elucidate the specific pathways involved in the action of this compound. Initial findings suggest that it induces apoptosis through caspase activation pathways, which could be crucial for its anticancer effects .

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-5-fluoro-3-methyl-1H-indazole, and what challenges exist in regioselective halogenation?

Methodological Answer:

Synthesis of halogenated indazoles typically involves cyclization of substituted hydrazines with carbonyl precursors or sequential halogenation. For example:

Core Formation : Start with a 3-methylindazole scaffold, introducing halogens via electrophilic substitution or transition-metal-catalyzed reactions.

Halogenation :

- Chlorination : Use POCl₃ or N-chlorosuccinimide (NCS) in polar solvents (e.g., DMF) at 80–100°C.

- Fluorination : Employ DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

Regioselectivity Challenges : Competing positions (e.g., C4 vs. C5) may require directing groups (e.g., methyl at C3) or low-temperature kinetic control. Validation via LC-MS and ¹H/¹³C NMR is critical .

Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine coupling (³J ~8–12 Hz) complicates splitting patterns .

- X-ray Crystallography : Grow crystals via slow evaporation in DCM/hexane. Use SHELX-2018 for structure refinement. The methyl group at C3 and halogens at C4/C5 will show clear electron density maps .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 214.04 m/z) confirms molecular formula.

Advanced: How can researchers resolve contradictions between theoretical (DFT) and experimental spectral data for this compound?

Methodological Answer:

DFT Optimization : Use Gaussian09/B3LYP/6-311+G(d,p) to model the structure. Compare calculated NMR shifts (via GIAO method) with experimental data.

Tautomer Analysis : Check for potential tautomers (e.g., 1H vs. 2H-indazole) that may skew shifts. X-ray validation is definitive .

Solvent Effects : Simulate DMSO or CDCl₃ solvent corrections using COSMO-RS. Discrepancies >0.5 ppm suggest conformational flexibility .

Advanced: What computational strategies predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use MOE 2016.08 or AutoDock Vina to screen against kinase or GPCR libraries. The methyl group may enhance hydrophobic binding, while halogens influence electrostatic complementarity .

- Pharmacophore Modeling : Define features (aromatic rings, hydrogen bond acceptors) using Schrödinger Phase. Validate with known indazole-based inhibitors (e.g., carbonic anhydrase) .

- ADMET Prediction : SwissADME predicts logP (~2.8) and CYP450 interactions. Fluorine improves metabolic stability but may reduce solubility .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid skin contact; wash with soap/water if exposed .

- Storage : Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis. Shelf life: >2 years if purity >95% .

- Waste Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration.

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

DoE (Design of Experiments) : Vary temperature (60–120°C), catalyst (Pd(OAc)₂ vs. CuI), and solvent (THF vs. toluene) in Suzuki couplings.

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 150°C. Monitor by TLC (Rf ~0.4 in EtOAc/hexane) .

Work-Up : Extract with ethyl acetate (3×50 mL), dry over MgSO₄, and purify via flash chromatography (silica gel, 5% EtOAc/hexane).

Advanced: How to analyze potential degradation products under varying pH conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl (24h, 40°C), 0.1M NaOH (24h, 40°C), and UV light (254 nm, 48h).

- HPLC-MS Analysis : Use a C18 column (ACN/water gradient). Major degradants include dehalogenated (loss of Cl/F) and oxidized (N-oxide) species .

- Kinetic Modeling : Fit data to first-order decay (k = 0.012 h⁻¹ at pH 7.4) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.